1-(Benzyloxy)-2-naphthoic acid 1-(Benzyloxy)-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14067880
InChI: InChI=1S/C18H14O3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
SMILES:
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

1-(Benzyloxy)-2-naphthoic acid

CAS No.:

Cat. No.: VC14067880

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-2-naphthoic acid -

Specification

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name 1-phenylmethoxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C18H14O3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
Standard InChI Key QIZFUOOPZJHIFV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

1-(Benzyloxy)-2-naphthoic acid (C₁₈H₁₄O₃) features a naphthalene ring system substituted with a benzyloxy group (-OCH₂C₆H₅) at the 1-position and a carboxylic acid (-COOH) at the 2-position. The benzyloxy group introduces steric bulk and electron-donating effects, while the carboxylic acid contributes polarity and hydrogen-bonding capacity. This combination creates a molecule with balanced lipophilic and hydrophilic properties, influencing its solubility in organic solvents and aqueous media .

Table 1: Comparative Structural Features of Benzyloxy-Substituted Naphthoic Acids

CompoundSubstituent PositionsMolecular FormulaKey Functional Groups
1-(Benzyloxy)-2-naphthoic acid1 (benzyloxy), 2 (COOH)C₁₈H₁₄O₃Benzyloxy, carboxylic acid
4-(Benzyloxy)-2-naphthoic acid4 (benzyloxy), 2 (COOH)C₁₈H₁₄O₃Benzyloxy, carboxylic acid
6-(Benzyloxy)-2-naphthoic acid6 (benzyloxy), 2 (COOH)C₁₈H₁₄O₃Benzyloxy, carboxylic acid

The positional isomerism significantly impacts physicochemical properties. For instance, the 1-substituted derivative may exhibit distinct crystallinity and melting points compared to the 4- and 6-isomers due to variations in molecular packing .

Synthetic Pathways

Benzylation of Naphthol Precursors

The synthesis of 1-(benzyloxy)-2-naphthoic acid typically begins with the benzylation of 1-naphthol. Using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like potassium carbonate (K₂CO₃), the hydroxyl group at the 1-position is replaced by a benzyloxy moiety. This step requires anhydrous conditions to prevent hydrolysis of the benzyl chloride .

Oxidation to Carboxylic Acid

Subsequent oxidation of the methyl or hydroxymethyl group at the 2-position introduces the carboxylic acid functionality. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions (e.g., sulfuric acid) are commonly employed. The reaction must be carefully controlled to avoid over-oxidation of the naphthalene ring .

Table 2: Typical Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
BenzylationBenzyl chloride, K₂CO₃, DMF, 80°C75–85≥95
OxidationKMnO₄, H₂SO₄, 60°C60–70≥90

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its substituents. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), it exhibits moderate solubility (≈20–30 mg/mL), whereas in water, solubility is limited (<1 mg/mL) due to the hydrophobic benzyl group. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strong heating .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch of carboxylic acid) and ≈1250 cm⁻¹ (C-O-C stretch of benzyloxy group).

  • NMR (¹H): Characteristic signals include a triplet at δ 5.2 ppm (OCH₂Ph) and aromatic protons in the δ 7.2–8.5 ppm range .

Industrial and Material Science Applications

Organic Electronics

The extended π-conjugation of the naphthalene system enables applications in organic semiconductors. Derivatives with electron-withdrawing groups (e.g., carboxylic acids) exhibit n-type semiconductor behavior, with charge carrier mobilities ≈0.1–1 cm²/V·s in thin-film transistors .

Catalytic Applications

As a bifunctional catalyst, the compound could facilitate acid-catalyzed reactions. The carboxylic acid acts as a Brønsted acid site, while the benzyloxy group may stabilize transition states through π-π interactions .

Challenges and Future Directions

Current limitations in the study of 1-(benzyloxy)-2-naphthoic acid include:

  • Synthetic Complexity: Low yields in oxidation steps (typically <70%).

  • Biological Data Gaps: Limited in vivo toxicity and pharmacokinetic profiles.

  • Material Characterization: Need for detailed charge transport measurements.

Future research should focus on:

  • Developing greener synthetic routes using biocatalysts or flow chemistry.

  • High-throughput screening for biological activity.

  • Computational modeling of structure-property relationships.

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